



Application Notes and Protocols for Antistreptolysin O (ASO) Testing by Nephelometry

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Compound of Interest		
Compound Name:	Antilysin	
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These application notes provide a comprehensive overview and detailed protocol for the quantitative determination of Antistreptolysin O (ASO) antibodies in human serum using nephelometry. This automated method offers a precise and efficient means to aid in the diagnosis of infections caused by β -hemolytic streptococci of groups A, C, and G.

Principle of the Method

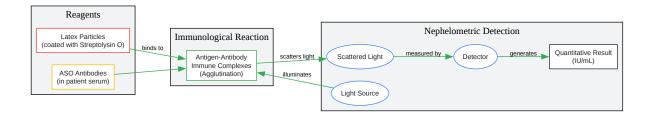
Nephelometry is an analytical chemistry technique used to measure the concentration of suspended particles in a liquid or gas colloid. In the context of ASO testing, the principle is based on the specific immunological reaction between ASO antibodies present in the patient's serum and streptolysin O (SLO) antigen coated onto latex particles.

When the serum sample is mixed with the reagent containing these SLO-coated latex particles, an antigen-antibody reaction occurs, leading to the formation of immune complexes. This agglutination of the latex particles causes an increase in the turbidity of the solution. A nephelometer measures the intensity of light scattered at a fixed angle as a beam of light is passed through the sample. The amount of scattered light is directly proportional to the concentration of ASO antibodies in the sample. The results are then quantified by comparing the measured light scatter to that of a known calibrator.[1][2][3][4][5]



Signaling Pathway and Experimental Workflow

The following diagram illustrates the core principle of the nephelometric ASO assay, from the initial antigen-antibody binding to the final signal detection.

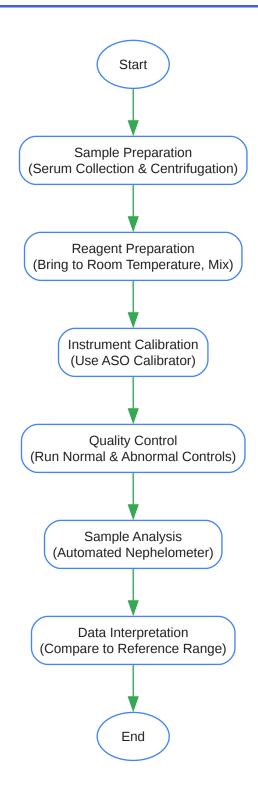


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Caption: Principle of the ASO nephelometry assay.

The experimental workflow for ASO testing by nephelometry involves several key stages, from sample preparation to result analysis.





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Caption: Experimental workflow for ASO nephelometry.

Quantitative Data Summary



The performance characteristics of the ASO nephelometry assay are summarized in the table below. These values are typical and may vary depending on the specific reagents and instrument used.

Performance Characteristic	Typical Value/Range	
Linearity	Up to 800 IU/mL[1][3][4][6][7]	
Limit of Detection (LOD)	Approximately 10 - 12 IU/mL[1][3][4][7]	
Limit of Quantitation (LOQ)	Approximately 20 IU/mL[6][7]	
Precision (Repeatability - Intra-assay CV)	< 5%	
Precision (Reproducibility - Inter-assay CV)	< 5%[7]	
Prozone Effect	No prozone effect observed up to 4000 IU/mL[1] [3][4][6][7]	
Reference Range (Adults)	< 200 IU/mL[1][3][7]	
Reference Range (Children)	< 150 IU/mL[1][3][7]	

Experimental Protocol

This protocol provides a general procedure for the quantitative determination of ASO in human serum by nephelometry. It is recommended that each laboratory validates this application prior to routine use.

4.1. Reagents and Materials

- ASO Latex Reagent: A suspension of polystyrene latex particles coated with streptolysin O.
- ASO Buffer/Diluent: Tris buffer or similar.
- ASO Calibrator: Human serum with a known concentration of ASO, traceable to an international reference standard.[8]
- Quality Control (QC) Materials: At least two levels (normal and abnormal) of control sera with known ASO concentrations.



- Physiological Saline (0.9% NaCl): For sample dilutions.
- Automated Nephelometer: (e.g., Siemens BN™ series, Beckman Coulter IMMAGE®).
- Pipettes and tips.
- Sample collection tubes.

4.2. Specimen Collection and Handling

- Collect blood samples by venipuncture into a serum separator tube or a plain red-top tube.
- Allow the blood to clot and separate the serum by centrifugation as soon as possible, preferably within 2 hours of collection.
- Serum samples can be stored at 2-8°C for up to 8 days or frozen at -20°C for up to 3 months.[9] Avoid repeated freeze-thaw cycles.
- Samples with visible particulate matter should be clarified by centrifugation before analysis.
- Strongly lipemic or hemolyzed samples may interfere with the assay and should be used with caution.[10]

4.3. Reagent Preparation

- All reagents should be brought to room temperature before use.
- Gently mix the ASO Latex Reagent vial by inversion to ensure a homogenous suspension.
 Avoid foaming.[2]
- If a working reagent is required, mix the ASO Latex Reagent and Buffer/Diluent according to the manufacturer's instructions (e.g., a 1:4 or 1:5 ratio).[1][2][7] The stability of the working reagent is typically several days to a month when stored at 2-8°C.[1][2][7]

4.4. Instrument Setup and Calibration

• Set up the automated nephelometer according to the manufacturer's instructions. Typical instrument settings for ASO testing are a wavelength of 540 nm or 570 nm.[1][5]



Perform a calibration using the ASO Calibrator. A multi-point calibration is often
recommended for establishing the initial calibration curve.[11] The calibration is typically
stable for a period of 30-60 days, but should be re-run if there is a change in reagent lot or if
QC results are out of range.[6][7][11]

4.5. Quality Control

- Run at least two levels of QC materials (e.g., normal and pathological) before processing patient samples, after each calibration, and as per the laboratory's established QC procedures.[1][6][12]
- The results of the QC samples must fall within the manufacturer's specified ranges for the patient results to be considered valid. If QC results are out of range, investigate the cause and take corrective action before reporting patient results.

4.6. Assay Procedure (Automated)

- Load the prepared reagents, calibrators, QC samples, and patient samples onto the automated nephelometer.
- Program the instrument with the appropriate test parameters and sample identification.
- The instrument will automatically perform the following steps:
 - Pipette the patient serum and reagents into a reaction cuvette.
 - Incubate the mixture to allow for the antigen-antibody reaction to occur.
 - Measure the increase in light scattering at a specified time interval.
 - Calculate the ASO concentration in the patient sample by comparing its light scattering signal to the calibration curve.

4.7. Results and Interpretation

• The results are typically reported in International Units per milliliter (IU/mL).



- Interpret the results in the context of the patient's clinical presentation and the established reference ranges.
- An elevated ASO titer suggests a recent or ongoing streptococcal infection. A four-fold rise in titer between acute and convalescent phase sera is considered definitive evidence of a recent infection.

4.8. Limitations

- False-positive results can occur in patients with hyperlipidemia or paraproteinemia.
- A negative ASO test does not definitively rule out a streptococcal infection, as some individuals may not mount a significant ASO response. In such cases, testing for other streptococcal antibodies, such as anti-DNase B, may be beneficial.
- Antibiotic therapy may suppress the antibody response, leading to lower than expected ASO titers.

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